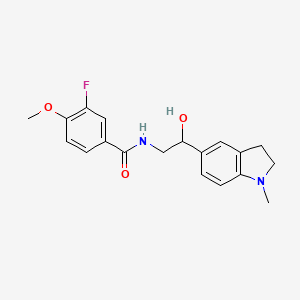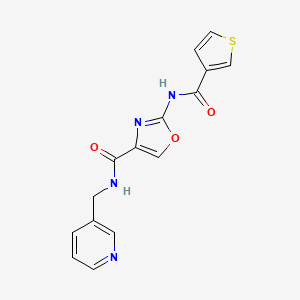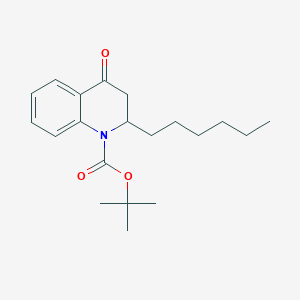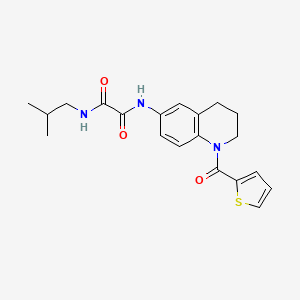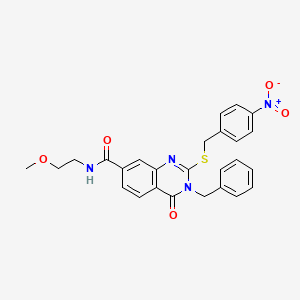![molecular formula C18H21N3O3S B2898837 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034507-43-0](/img/structure/B2898837.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of glutamate receptor that is critically involved in the central nervous system. It plays a key role in synaptic plasticity, learning, and memory.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, causing conformational changes that can either enhance (positive modulator) or inhibit (negative modulator) the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain.
Análisis Bioquímico
Biochemical Properties
The compound interacts with the mGluR2, a type of metabotropic glutamate receptor . The interaction between the compound and mGluR2 is of a negative allosteric nature, meaning that it reduces the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with mGluR2. By acting as a negative allosteric modulator, it can modulate cellular processes influenced by glutamate signaling . This includes various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the compound involves its binding to mGluR2, resulting in a change in the receptor’s conformation and a decrease in its response to glutamate . This can lead to changes in downstream signaling pathways, potentially influencing gene expression and cellular metabolism .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(8-11-25(23,24)16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEQXCQEOALCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
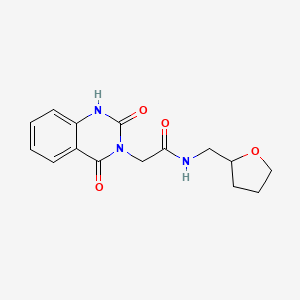
![5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2898756.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2898757.png)
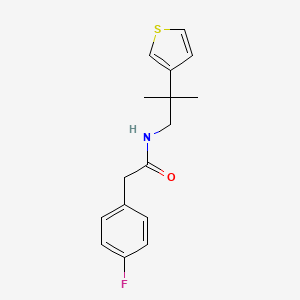
![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)
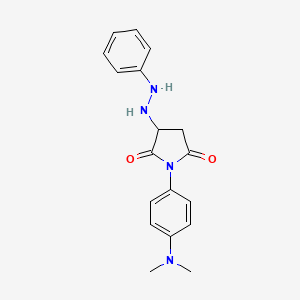
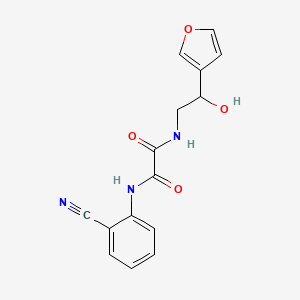
![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)
![3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2898766.png)
